Pizotifen malate Pizotifen malate Pizotifen malate is a malate salt resulting from the reaction of equimolar amounts of pizotifen and malic acid. A sedating antihistamine with strong serotonin antagonist and weak antimuscarinic activity, it is used for the treatment of migraine and the prevention of headache attacks during cluster periods. It has a role as a histamine antagonist, a muscarinic antagonist and a serotonergic antagonist. It contains a pizotifen(1+).
Brand Name: Vulcanchem
CAS No.: 5189-11-7
VCID: VC20739446
InChI: InChI=1S/C19H21NS.C4H6O5/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;5-2(4(8)9)1-3(6)7/h2-5,10,13H,6-9,11-12H2,1H3;2,5H,1H2,(H,6,7)(H,8,9)
SMILES: CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(C(C(=O)O)O)C(=O)O
Molecular Formula: C23H27NO5S
Molecular Weight: 429.5 g/mol

Pizotifen malate

CAS No.: 5189-11-7

Cat. No.: VC20739446

Molecular Formula: C23H27NO5S

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

Pizotifen malate - 5189-11-7

CAS No. 5189-11-7
Molecular Formula C23H27NO5S
Molecular Weight 429.5 g/mol
IUPAC Name 2-hydroxybutanedioic acid;1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine
Standard InChI InChI=1S/C19H21NS.C4H6O5/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;5-2(4(8)9)1-3(6)7/h2-5,10,13H,6-9,11-12H2,1H3;2,5H,1H2,(H,6,7)(H,8,9)
Standard InChI Key IWAWCPZVTXCFKD-UHFFFAOYSA-N
SMILES CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(C(C(=O)O)O)C(=O)O
Canonical SMILES CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(C(C(=O)O)O)C(=O)O
Appearance Assay:≥98%A crystalline solid

Chemical Structure and Properties

Pizotifen malate (CAS 5189-11-7) is a benzocycloheptane derivative, chemically defined as the malate salt of pizotifen (also known as pizotyline). The compound consists of pizotifen combined with malic acid in a 1:1 ratio, resulting in the molecular formula C₁₉H₂₁NS·C₄H₆O₅ (or C₂₃H₂₇NO₅S) . This white to off-white solid has a molecular weight of 429.53 g/mol . The compound exhibits hygroscopic properties and demonstrates specific solubility characteristics as detailed in the following table:

PropertyValue
Molecular Weight429.53
FormulaC₁₉H₂₁NS·C₄H₆O₅
Melting Point185-186°C (with decomposition)
Physical FormSolid
ColorWhite to Off-White
StabilityHygroscopic
SolubilityDMSO: 20 mg/mL (46.56 mM), Slightly soluble in methanol, aqueous acid (when heated)
Storage RecommendationUnder inert gas at 2–8°C

The compound's structure features a tricyclic core with a piperidine ring, contributing to its pharmacological properties and receptor-binding capabilities .

Pharmacokinetic Profile

Pizotifen exhibits favorable pharmacokinetic properties that support its clinical utility. The parent compound demonstrates high bioavailability when administered orally, with approximately 78% of the dose reaching systemic circulation . The compound shows extensive protein binding at 91%, indicating limited free drug availability in plasma . The elimination half-life extends to approximately 23 hours, allowing for once-daily dosing regimens in clinical applications .

The metabolic pathways of pizotifen primarily involve glucuronidation, with the N-glucuronide metabolite accounting for more than 50% of the compound detected in plasma and 60-70% of urinary excretion . The elimination routes are predominantly renal, with 55% of metabolites appearing in urine and 18% in feces . These pharmacokinetic characteristics are summarized in the table below:

ParameterValue
Bioavailability78%
Protein Binding91%
MetabolismGlucuronidation (main route)
Primary MetaboliteN-glucuronide (>50% of plasma, 60-70% of urinary excreted drug)
Elimination Half-life23 hours
Excretion55% urine, 18% feces (both as metabolites)

Mechanism of Action

Pizotifen malate functions primarily as a potent antagonist of serotonin (5-HT) receptors . The compound demonstrates high selectivity for these receptors, which explains its efficacy in migraine prevention, as serotonergic pathways play a crucial role in the pathophysiology of migraine disorders . Beyond its serotonergic activity, pizotifen exhibits additional pharmacological properties, including:

Research also indicates that pizotifen activates the extracellular signal-regulated kinase (ERK) pathway, which may underlie its potential neuroprotective effects in certain neurodegenerative conditions .

Therapeutic Applications

Other Applications

Research Findings in Animal Models

Significant research has examined pizotifen's effects in animal models, particularly focusing on its potential neuroprotective properties in Huntington's disease. In R6/2 transgenic mice, an established HD model, pizotifen treatment demonstrated measurable benefits:

The administration protocol involved daily intraperitoneal injections beginning at 6 weeks of age, with two dosage levels tested: 7.5 mg/kg and 10 mg/kg body weight . Key findings from this research include:

Motor Function Improvements

Rotarod performance assessments revealed significant improvements in motor coordination in pizotifen-treated animals compared to saline-treated controls. Both dosage levels (7.5 mg/kg and 10 mg/kg) demonstrated efficacy in this regard . The absence of significant changes in spontaneous locomotor activity (open field test) suggests that the improved rotarod performance resulted from enhanced motor coordination rather than general alterations in activity levels .

ParameterSaline TreatmentPizotifen Treatment (7.5 mg/kg)
Sample Size4416
Median Survival (days)8788
Statistical Significancep = 0.8694 (not significant)-

Spontaneous Locomotor Activity

Analysis of spontaneous locomotor behavior demonstrated no statistically significant differences between pizotifen-treated and control animals:

ParameterSaline Treatment (Mean ± SE)Pizotifen Treatment (Mean ± SE)p-value
Number of Movements841.73 ± 55.95721.04 ± 70.630.4338
Moving Time (s)175.95 ± 15.45145.48 ± 15.970.2874
Resting Time (s)424.04 ± 15.45454.51 ± 15.970.2874

Neurochemical Changes

The research also documented that pizotifen treatment led to increased DARPP-32 protein expression and restoration of striatal area in treated animals . Furthermore, differential ERK pathway activation was observed in various brain regions:

  • Striatum: ERK2 activation was enhanced with pizotifen treatment

  • Cortex: ERK pathway appeared inhibited

These regional differences may reflect variations in receptor expression patterns or downstream signaling cascades between brain structures.

Safety ParameterClassification
GHS SymbolGHS07 (Warning)
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P305+P351+P338
Risk Statements36/37/38

The most commonly reported clinical adverse effects include:

  • Sedation and drowsiness: Attributed to its antihistaminic properties, this represents one of the primary limitations to its widespread use .

  • Weight gain: A significant concern for many patients, which may impact compliance and suitability for certain patient populations .

  • Anticholinergic effects: These may include dry mouth, constipation, and urinary retention, though these appear less prominent than with other tricyclic compounds .

The benefit-risk assessment for pizotifen must be individualized, particularly considering its positioning as an alternative rather than first-line therapy for migraine prevention .

Future Research Directions

The emerging evidence of pizotifen's neuroprotective properties opens several promising avenues for future investigation:

  • Further characterization of ERK pathway activation in neurodegenerative conditions: The differential effects observed in striatal versus cortical regions warrant deeper exploration to optimize potential therapeutic applications .

  • Exploration of structure-activity relationships: Given that structurally related compounds (loxapine and cyproheptadine) showed similar effects in cellular models, investigation of molecular determinants of efficacy could yield improved derivatives .

  • Clinical translation: While animal model data are promising, human studies would be necessary to determine if the neuroprotective effects observed in HD models translate to clinical benefit.

  • Expanded applications: The serotonergic antagonism of pizotifen may have applications in other conditions where serotonin dysregulation plays a role, suggesting potential for repurposing.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator